N-(4-iodophenyl)cyclopropanecarboxamide

Description

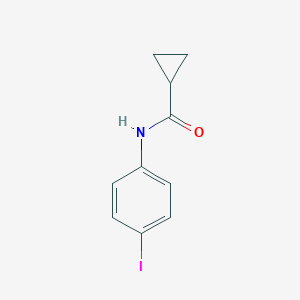

Structure

3D Structure

Properties

IUPAC Name |

N-(4-iodophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRJMRAKRDWZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351285 | |

| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-17-1 | |

| Record name | N-(4-iodophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring linked to a 4-iodophenyl group via an amide bond. This unique structural arrangement, combining the rigid, three-membered cyclopropyl moiety with a halogenated aromatic ring, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The presence of an iodine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclopropyl group can impart favorable pharmacokinetic properties, including enhanced metabolic stability and improved target-binding affinity. This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and potential therapeutic applications, with a focus on its role as a scaffold in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 23779-17-1 | [1] |

| Molecular Formula | C₁₀H₁₀INO | [1] |

| Molecular Weight | 287.10 g/mol | [1] |

| Predicted Melting Point | 214-216 °C | [2] |

| Predicted Boiling Point | 411.5 ± 28.0 °C | [2] |

| Predicted Density | 1.865 ± 0.06 g/cm³ | [2] |

| InChI | InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | [1] |

| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | [1] |

Synthesis and Chemical Reactivity

General Synthetic Pathway

The synthesis of N-aryl cyclopropanecarboxamides typically proceeds through the following key steps:

-

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. A common method is the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a base and a phase-transfer catalyst.[3] For the synthesis of the precursor to this compound, 4-iodophenylacetonitrile would be the logical starting material.

-

Hydrolysis: The resulting cyclopropyl carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[3]

-

Amide Coupling: The final step is the formation of the amide bond. The cyclopropanecarboxylic acid is coupled with the desired aniline, in this case, 4-iodoaniline. This reaction is usually facilitated by a coupling agent.

The overall synthetic workflow can be visualized as follows:

Caption: General synthetic workflow for this compound.

Key Experimental Considerations

-

Cyclopropanation Reaction Conditions: The efficiency of the cyclopropanation step can be influenced by the choice of base, solvent, and phase-transfer catalyst. Studies on related phenylacetonitriles have shown that electron-donating groups on the phenyl ring can lead to higher yields, while electron-withdrawing groups may result in lower yields.[3]

-

Amide Coupling Reagents: A variety of coupling reagents can be employed for the final amidation step. The choice of reagent and reaction conditions should be optimized to ensure high yield and purity of the final product.

Reactivity of the Iodophenyl Group

The iodine atom on the phenyl ring is a key functional group that allows for a range of subsequent chemical transformations. It serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This reactivity enables the introduction of diverse substituents at the 4-position of the phenyl ring, facilitating the synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Biological Activity and Therapeutic Applications

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery.

The Role of the Cyclopropyl Moiety

The cyclopropane ring is a "bioisostere" often used in medicinal chemistry to enhance the pharmacological properties of a molecule.[5] Its rigid nature can lock the molecule into a specific conformation that is favorable for binding to a biological target, potentially increasing potency and selectivity.[5] Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[5]

Potential as an Anticancer Agent

Research on related 1-phenylcyclopropane carboxamide derivatives has demonstrated their potential as anti-proliferative agents.[3] Several compounds in this class have shown inhibitory activity against various cancer cell lines.[3] The mechanism of action for these compounds is still under investigation, but their ability to inhibit cell growth suggests that this compound and its derivatives could be explored as potential anticancer therapeutics.

Other Potential Therapeutic Areas

The N-aryl cyclopropanecarboxamide scaffold has been investigated for a range of other biological activities, including:

-

c-Met Kinase Inhibition: Certain N-aryl cyclopropanecarboxamide derivatives have been identified as potential inhibitors of the c-Met kinase, a target in cancer therapy.[6]

-

Antimicrobial and Antifungal Activity: The broader class of N-aryl amides has been explored for antimicrobial and antifungal properties.[3]

The 4-iodo-phenyl group itself is present in a number of bioactive compounds and can contribute to target binding and overall activity.[2]

Future Directions and Research Opportunities

This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Development of a Detailed and Optimized Synthesis: A robust and scalable synthetic route is crucial for the production of this compound and its derivatives for further study.

-

Comprehensive Biological Evaluation: A thorough investigation of the biological activity of this compound is needed. This should include screening against a wide range of biological targets, such as kinases and other enzymes, as well as in various disease models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs, particularly through modifications at the 4-position of the phenyl ring, will be essential to understand the SAR and to optimize the potency and selectivity of this chemical scaffold.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique combination of a rigid cyclopropyl group and a reactive iodophenyl moiety makes it an attractive scaffold for the design and synthesis of novel bioactive compounds. While specific biological data for this compound is currently limited, the known activities of related N-aryl cyclopropanecarboxamides suggest that it warrants further investigation as a potential therapeutic agent, particularly in the area of oncology. The development of a detailed synthetic protocol and a comprehensive biological evaluation are critical next steps in unlocking the full potential of this promising molecule.

References

Sources

- 1. PubChemLite - this compound (C10H10INO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8822516B2 - Process for the preparation of iodides - Google Patents [patents.google.com]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure of N-(4-iodophenyl)cyclopropanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound that incorporates three key structural motifs of significant interest in medicinal chemistry: a cyclopropane ring, an amide linker, and an iodinated phenyl group. While not a widely commercialized drug itself, its structure represents a confluence of functionalities that are strategically employed in the design of modern therapeutics. This guide provides a detailed examination of its molecular structure, a validated protocol for its synthesis and characterization, and an expert analysis of the rationale behind its use in drug discovery.

Molecular Structure and Physicochemical Properties

This compound is composed of a cyclopropanecarboxamide moiety where the amide nitrogen is substituted with a 4-iodophenyl ring. The strained three-membered cyclopropane ring imparts a rigid, three-dimensional conformation, a feature increasingly sought after in drug design to enhance binding affinity and specificity. The amide bond provides a stable, planar linker with hydrogen bonding capabilities, crucial for molecular recognition at biological targets. The 4-iodophenyl group serves as a versatile synthetic handle and a bioisostere for other groups.

Key Structural Features:

-

Cyclopropyl Group: A rigid, saturated three-membered ring.

-

Amide Linkage (-C(=O)NH-): A planar, polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

4-Iodophenyl Group: A phenyl ring substituted with an iodine atom at the para position.

The connectivity of these groups is definitively described by its SMILES (Simplified Molecular Input Line Entry System) notation: C1CC1C(=O)NC2=CC=C(C=C2)I and its InChI (International Chemical Identifier) key: OWRJMRAKRDWZHS-UHFFFAOYSA-N.[1]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀INO | [1] |

| Molecular Weight | 287.10 g/mol | [1] |

| CAS Number | 23779-17-1 | |

| Monoisotopic Mass | 286.9807 Da | [1] |

| Predicted XlogP | 3.2 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

Synthesis and Characterization

The synthesis of this compound is most reliably achieved through the coupling of cyclopropanecarboxylic acid (or its activated form) with 4-iodoaniline. This is a standard and robust method for amide bond formation. The following protocol is a self-validating system, incorporating purification and comprehensive characterization to ensure the identity and purity of the final product.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis via the activation of the carboxylic acid with a coupling agent, a common and efficient method in medicinal chemistry.[2][3]

Materials:

-

Cyclopropanecarboxylic acid

-

4-Iodoaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq), 4-iodoaniline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).

-

Base Addition: Add DIPEA (2.0 eq) to the mixture. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Below are the expected data based on the analysis of its structural components.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the iodophenyl ring will appear as an AA'BB' system due to symmetry. The protons ortho to the iodine will be shifted downfield compared to those ortho to the amide nitrogen.

-

Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-9.0 ppm. Its chemical shift can be concentration and solvent-dependent.

-

Cyclopropyl Protons: Complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl group will be the most downfield of the cyclopropyl protons (likely δ 1.5-2.0 ppm). The four methylene protons (-CH₂-) will appear as two sets of multiplets further upfield (likely δ 0.8-1.2 ppm).[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (C=O): A singlet in the downfield region, typically δ 170-175 ppm.

-

Aromatic Carbons: Four signals for the phenyl ring. The carbon bearing the iodine (C-I) will be significantly shifted upfield (around δ 85-95 ppm) due to the heavy atom effect. The carbon attached to the nitrogen (C-N) will be around δ 138-142 ppm. The other two carbons will appear in the typical aromatic region of δ 120-135 ppm.[5]

-

Cyclopropyl Carbons: The methine carbon will be in the range of δ 15-20 ppm, and the two equivalent methylene carbons will be further upfield, typically δ 5-10 ppm.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹.

-

Amide I Band (C=O Stretch): A strong, sharp absorption around 1650-1680 cm⁻¹. This is a highly characteristic peak.

-

Amide II Band (N-H Bend): A strong absorption around 1520-1560 cm⁻¹.

-

C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 288.[1] The presence of iodine would give a characteristic isotopic pattern, although the M+1 peak from ¹³C is more significant than the natural abundance of other iodine isotopes. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₁₀H₁₀INO.

-

Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 4-iodoaniline radical cation or related fragments.

Rationale in Drug Discovery and Development

The structural motifs within this compound are strategically employed in medicinal chemistry for their favorable influence on pharmacokinetic and pharmacodynamic properties.

Diagram: Structural Contributions to Drug Properties

Caption: Key structural motifs and their roles in medicinal chemistry.

Expertise & Experience: Causality Behind Structural Choices

-

The Cyclopropane Ring: The inclusion of a cyclopropane ring is a well-established strategy to enhance metabolic stability. The high s-character of the C-H bonds in the cyclopropane ring makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This rigidity also locks the conformation of the molecule, which can lead to higher binding affinity for a specific target by reducing the entropic penalty of binding.

-

The 4-Iodophenyl Group: The iodine atom is a large, lipophilic halogen that can effectively fill hydrophobic pockets in a protein's active site, potentially increasing binding affinity. Furthermore, the carbon-iodine bond is a versatile functional group for further chemical modification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR). This makes the parent compound an excellent scaffold or intermediate in drug discovery campaigns.[2]

-

The Amide Bond: The amide bond is a cornerstone of peptide and protein structure and is frequently used in drug design to mimic peptide interactions. Its ability to form strong hydrogen bonds and its relative metabolic stability make it an ideal linker to connect different pharmacophoric elements.

Conclusion

This compound, while a simple molecule, is a powerful exemplar of modern drug design principles. Its structure is a deliberate combination of motifs that confer metabolic stability, conformational rigidity, and synthetic versatility. For researchers in drug development, this compound serves not only as a potential building block but also as a case study in how fundamental principles of physical organic chemistry are applied to create molecules with desirable pharmacological properties. The synthetic and analytical protocols detailed herein provide a robust framework for the preparation and validation of this and structurally related compounds, ensuring the high standards of scientific integrity required in pharmaceutical research.

References

-

PubChemLite. This compound (C10H10INO). Available from: [Link]

-

Organic Syntheses. Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Org. Synth. 2006, 83, 103. Available from: [Link]

-

Cherian J., et al. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon. 2021;7(9):e07921. Available from: [Link]

-

ResearchGate. 1 H (a) and 13 C NMR spectra of 4 (b). Available from: [Link]

-

ResearchGate. FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. 2020;25(21):5194. Available from: [Link]

-

ResearchGate. Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. 2020;23(7):582-586. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C10H10INO) [pubchemlite.lcsb.uni.lu]

- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

An In-Depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide: From Discovery to Therapeutic Potential

Abstract

N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic molecule that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a cyclopropyl ring with an iodinated phenyl group, make it a versatile scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound. Furthermore, it delves into its potential biological activities, with a particular focus on its role as a modulator of epigenetic enzymes, and outlines detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel small molecules.

Introduction: The Emergence of a Promising Scaffold

The quest for novel therapeutic agents with high efficacy and specificity is a driving force in modern drug discovery. Small molecules, due to their potential for oral bioavailability and ability to traverse cellular membranes, remain a cornerstone of pharmaceutical development. Within this vast chemical space, certain structural motifs emerge as "privileged scaffolds" – frameworks that can be readily modified to interact with a variety of biological targets. The N-phenylcyclopropanecarboxamide core is one such scaffold, and the introduction of an iodine atom at the para-position of the phenyl ring, yielding this compound, significantly enhances its utility in medicinal chemistry.

The cyclopropane ring, a three-membered carbocycle, imparts conformational rigidity and a unique electronic character to the molecule. This rigidity can lead to more specific interactions with protein binding pockets, enhancing potency and reducing off-target effects. The amide linkage provides a key hydrogen bonding motif, crucial for molecular recognition by biological targets. Finally, the iodo-substituent on the phenyl ring serves a dual purpose: it can act as a key binding element through halogen bonding and provides a reactive handle for further chemical modifications via cross-coupling reactions, enabling the synthesis of diverse analog libraries for structure-activity relationship (SAR) studies.

While the precise "discovery" of this compound as a singular event is not prominently documented in the scientific literature, its emergence is a logical progression from the broader exploration of cyclopropanecarboxamide derivatives as biologically active agents. The synthesis and evaluation of related compounds have paved the way for understanding the potential of this specific molecule.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that can be approached through several established organic chemistry reactions. A common and efficient route involves the amidation of cyclopropanecarboxylic acid with 4-iodoaniline.

General Synthetic Scheme

The most direct synthetic route involves the coupling of cyclopropanecarbonyl chloride with 4-iodoaniline. The acid chloride is typically prepared from cyclopropanecarboxylic acid.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Cyclopropanecarbonyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-iodoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Analytical Technique | Expected Data |

| Appearance | White to off-white solid |

| Melting Point | Specific to the compound, to be determined experimentally |

| ¹H NMR | Signals corresponding to the cyclopropyl protons and the aromatic protons of the 4-iodophenyl group. The amide proton will appear as a singlet or a broad singlet. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the aromatic carbons (including the carbon bearing the iodine), and the carbonyl carbon of the amide. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀INO). |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not extensively reported, the broader class of cyclopropanecarboxamide derivatives has shown significant promise in various therapeutic areas. A particularly noteworthy area of investigation is their activity as inhibitors of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition: A Key Mechanism of Action

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes. Therefore, HDAC inhibitors have emerged as a promising class of anticancer agents.[1][2]

The general pharmacophore for many HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the channel leading to the active site, and a "cap" group that interacts with the surface of the enzyme. The this compound scaffold fits this model well, with the cyclopropyl and iodophenyl moieties acting as the cap group.

Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.

Potential as a Selective HDAC Inhibitor

Research on related diarylcyclopropane hydroxamic acids has demonstrated potent and selective inhibition of class IIa HDACs, particularly HDAC4.[3] This selectivity is attributed to the ability of the cyclopropane scaffold to orient the aryl groups in a manner that allows for specific interactions within the enzyme's active site. The presence of the 4-iodophenyl group in this compound could further enhance this selectivity through halogen bonding interactions with specific amino acid residues in the HDAC active site.

Other Potential Therapeutic Applications

Beyond HDAC inhibition, the N-phenylcyclopropanecarboxamide scaffold has been explored for a range of other biological activities. Derivatives have been investigated as:

-

Anticancer agents: Exhibiting antiproliferative activity against various cancer cell lines.[4]

-

Antimicrobial agents: Showing activity against bacteria and fungi.

-

Modulators of other enzymes and receptors: The rigid nature of the cyclopropane ring makes it an attractive scaffold for designing ligands with high specificity for various biological targets.

Historical Perspective and Future Directions

The development of N-phenylcyclopropanecarboxamide derivatives has been an iterative process, driven by the need for novel therapeutic agents with improved properties. The initial exploration of simple cyclopropanecarboxamides laid the groundwork for understanding their basic structure-activity relationships. The introduction of the phenyl group provided a platform for exploring interactions with aromatic binding pockets in various enzymes and receptors.

The subsequent incorporation of substituents on the phenyl ring, such as the iodo group in this compound, represents a key step in refining the pharmacological profile of these compounds. The iodine atom not only influences the electronic properties and binding interactions of the molecule but also serves as a valuable tool for medicinal chemists. It allows for the use of powerful synthetic techniques, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), to rapidly generate a wide array of analogs with diverse functionalities. This facilitates a more thorough exploration of the chemical space around the this compound scaffold, accelerating the process of lead optimization in drug discovery programs.

Future research on this compound is likely to focus on several key areas:

-

Elucidation of Specific Biological Targets: Comprehensive screening against a panel of enzymes and receptors is needed to identify the primary biological targets of this compound and to fully understand its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and iodophenyl moieties will provide valuable insights into the structural requirements for optimal activity and selectivity.

-

In Vivo Efficacy Studies: Promising in vitro results will need to be validated in animal models of disease to assess the therapeutic potential of this compound.

-

Development of Radiolabeled Analogs: The presence of the iodine atom makes this compound an excellent candidate for the development of radiolabeled probes for use in molecular imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Conclusion

This compound stands as a molecule of significant interest at the intersection of synthetic organic chemistry and drug discovery. Its straightforward synthesis, coupled with the unique properties imparted by the cyclopropyl and iodophenyl groups, makes it a valuable scaffold for the development of novel therapeutic agents. While its full biological potential is still being explored, the existing evidence from related compounds, particularly in the context of HDAC inhibition, suggests that this compound and its derivatives may hold the key to new treatments for a range of diseases, including cancer. The continued investigation of this promising molecule is warranted and is expected to yield valuable insights for the broader scientific and medical communities.

References

-

Jung, M. (2001). Inhibitors of histone deacetylase as new anticancer agents. Current Medicinal Chemistry, 8(12), 1505-1511. [Link]

-

Wiśniewski, J. R., & Gaugaz, F. Z. (2015). Diarylcyclopropane hydroxamic acid inhibitors of histone deacetylase 4 designed by combinatorial approach and QM/MM calculations. Journal of Molecular Modeling, 21(3), 61. [Link]

-

Zhang, J., Garrossian, M., Gardner, D., Garrossian, A., Chang, Y. T., Kim, Y. K., & Chang, C. W. T. (2008). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1359-1363. [Link]

-

Marson, C. M. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(11), 5514-5533. [Link]

-

Esteller, M. (2004). Histone deacetylase inhibitors: understanding a new wave of anticancer agents. International Journal of Cancer, 112(2), 171-175. [Link]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-iodophenyl)cyclopropanecarboxamide (CAS No. 23779-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-iodophenyl)cyclopropanecarboxamide is a halogenated aromatic amide featuring a cyclopropyl moiety. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, drawing upon the known biological activities of the broader cyclopropanecarboxamide and iodinated phenyl chemical classes. While specific biological data for this compound is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₁₀INO. Its structure is characterized by a central amide linkage connecting a 4-iodophenyl ring to a cyclopropanecarboxamide group. The presence of the iodine atom and the strained cyclopropyl ring are key features that likely influence its biological activity and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23779-17-1 | ChemUniverse[1] |

| Molecular Formula | C₁₀H₁₀INO | PubChemLite[2] |

| Molecular Weight | 287.10 g/mol | PubChemLite[2] |

| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)I | PubChemLite[2] |

| InChI | InChI=1S/C10H10INO/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7/h3-7H,1-2H2,(H,12,13) | PubChemLite[2] |

| InChIKey | OWRJMRAKRDWZHS-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 3.2 | PubChemLite[2] |

Predicted Mass Spectrometry Data:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 287.98798 | 145.7 |

| [M+Na]⁺ | 309.96992 | 147.5 |

| [M-H]⁻ | 285.97342 | 146.3 |

| [M+NH₄]⁺ | 305.01452 | 156.0 |

| [M+K]⁺ | 325.94386 | 150.0 |

| [M]⁺ | 286.98015 | 144.3 |

| [M]⁻ | 286.98125 | 144.3 |

| (Data from PubChemLite)[2] |

Synthesis and Characterization

Sources

An In-depth Technical Guide to the Potential Biological Activity of N-(4-iodophenyl)cyclopropanecarboxamide

Abstract

N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic molecule combining a rigid cyclopropane ring, a carboxamide linker, and an iodinated phenyl group. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide synthesizes information from related chemical classes to propose and detail potential biological activities for this compound. We will explore its potential as an anticancer agent, an antimicrobial compound, and an enzyme inhibitor. Furthermore, the presence of an iodine atom suggests its utility as a scaffold for radiolabeling and in vivo imaging. This document provides the theoretical framework and detailed experimental protocols for researchers and drug development professionals to investigate these potential applications.

Introduction and Rationale

The discovery of novel therapeutic agents often begins with the synthesis and evaluation of new chemical entities. This compound presents an intriguing scaffold for investigation due to the unique properties of its constituent parts. The cyclopropane ring introduces conformational rigidity and a three-dimensional character that can be beneficial for specific binding to biological targets[1][2]. The carboxamide linkage is a common feature in many pharmaceuticals, providing a stable backbone and potential for hydrogen bonding interactions. Finally, the 4-iodophenyl group offers a site for further chemical modification and, importantly, for the introduction of radioisotopes for imaging and therapeutic applications[3][4].

The broader class of phenylcyclopropane carboxamides has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, antitumor, antifungal, and antibacterial properties[5]. The iodophenyl moiety is also a key component in various bioactive compounds and is utilized in the development of radiopharmaceuticals for tumor imaging[3][4][6]. This convergence of biologically relevant substructures provides a strong rationale for the systematic investigation of this compound's biological potential.

This guide will therefore focus on three primary areas of potential activity:

-

Anticancer Activity: Exploring its potential as a kinase inhibitor, particularly targeting c-Met, and its ability to induce apoptosis in cancer cell lines.

-

Antimicrobial Activity: Investigating its efficacy against a panel of bacterial and fungal pathogens.

-

Enzyme Inhibition: Proposing its evaluation as an inhibitor of enzymes such as monoamine oxidase (MAO), based on the known activity of related cyclopropylamine structures.

Additionally, we will outline a protocol for the radiolabeling of this compound, a critical step towards its potential use in diagnostic imaging.

Potential Anticancer Activity

Rationale for Investigation as a c-Met Kinase Inhibitor

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation implicated in tumor growth, invasion, and metastasis. Several N-arylcyclopropanecarboxamide derivatives have been identified as potential c-Met kinase inhibitors[5]. The rigid cyclopropane scaffold can orient the phenyl group into the ATP-binding pocket of the kinase, while the carboxamide provides key hydrogen bonding interactions. The 4-iodophenyl group can be further functionalized to enhance binding affinity and selectivity.

Experimental Workflow for c-Met Kinase Inhibition and Cellular Antiproliferative Activity

Caption: Workflow for evaluating anticancer potential.

Detailed Experimental Protocols

2.3.1. c-Met Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for the c-Met kinase.

-

Materials:

-

c-Met kinase (recombinant)

-

Eu-anti-His-tagged antibody

-

Alexa Fluor™ 647-labeled kinase inhibitor (tracer)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO, then dilute in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of c-Met kinase and Eu-anti-His antibody.

-

Add the Alexa Fluor™ 647-labeled tracer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 620 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC₅₀ value.

-

2.3.2. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

c-Met overexpressing cancer cell lines (e.g., HT-29, MKN-45)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplate

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Data Presentation

| Compound | c-Met IC₅₀ (nM) (Hypothetical) | HT-29 GI₅₀ (µM) (Hypothetical) | MKN-45 GI₅₀ (µM) (Hypothetical) |

| This compound | 150 | 1.2 | 0.8 |

| Positive Control (Crizotinib) | 5 | 0.05 | 0.02 |

Potential Antimicrobial Activity

Rationale for Investigation

Cyclopropane-containing compounds have been reported to possess antimicrobial properties[5]. The lipophilicity of the 4-iodophenyl group may enhance the compound's ability to penetrate microbial cell membranes. Therefore, this compound warrants investigation for its potential bactericidal or fungicidal activity.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Detailed Experimental Protocol: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microplates

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

-

-

Procedure:

-

Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Potential as a Radiolabeled Imaging Agent

Rationale for Investigation

The presence of a stable iodine atom on the phenyl ring makes this compound an excellent candidate for radioiodination with isotopes such as ¹²³I for Single Photon Emission Computed Tomography (SPECT) imaging or ¹²⁵I for preclinical autoradiography and in vitro studies[3][4]. If the compound demonstrates high affinity and selectivity for a particular biological target (e.g., c-Met in tumors), its radiolabeled version could serve as a valuable imaging probe.

Experimental Workflow for Radiolabeling and In Vitro Uptake

Caption: Workflow for radiolabeling and in vitro evaluation.

Detailed Experimental Protocol: Radioiodination

This protocol describes a common method for radioiodination of an aryl-stannane precursor.

-

Materials:

-

N-(4-(tributylstannyl)phenyl)cyclopropanecarboxamide (precursor)

-

Sodium iodide [¹²⁵I]

-

Chloramine-T or Iodogen® as an oxidizing agent

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

HPLC system with a radioactivity detector for purification and analysis

-

-

Procedure:

-

To a reaction vial containing the precursor in ethanol, add the reaction buffer.

-

Add Na[¹²⁵I] followed by the oxidizing agent (e.g., Chloramine-T solution).

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Quench the reaction by adding sodium metabisulfite.

-

Purify the reaction mixture using reverse-phase HPLC.

-

Collect the fraction corresponding to the radiolabeled product.

-

Determine the radiochemical yield and purity by analytical HPLC.

-

Conclusion

This compound is a molecule with significant, albeit underexplored, potential for biological activity. Based on the known properties of its structural components, it is a promising candidate for investigation as an anticancer agent, an antimicrobial compound, and a precursor for radiolabeled imaging probes. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for elucidating the pharmacological profile of this compound. Successful outcomes from these studies could pave the way for the development of a new class of therapeutic or diagnostic agents.

References

- Vertex AI Search. (2026). The Role of 4-Iodophenylboronic Acid in Modern Pharmaceutical Synthesis.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- Cyclopropane carboxamides - EP0285934A1 - Google P

- Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. (n.d.).

- Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evalu

- Developments of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl)

- US20160031818A1 - Metabolites of N-(4-phenyl)-N'-(4-fluorophenyl)

- Category:4-Iodophenyl compounds - Wikipedia. (n.d.).

- US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras - Google P

- An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC - NIH. (n.d.).

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P

- Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. (n.d.).

- Scope of the enantioselective cyclopropanecarboxamide cyclization.

- Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. (2020).

- An overview of cyclopropenone derivatives as promising bioactive molecules - PubMed. (2024).

- US4250113A - Chemical compounds - Google P

- HK1184454B - Cyclopropane compound - Google P

- US8822516B2 - Process for the preparation of iodides - Google P

- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides.

- Biological Activity of Recently Discovered Halogenated Marine N

- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed. (n.d.).

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

- A New Approach for the Synthesis of N-Arylamides Starting

- N-[1-(4-Iodophenyl)cyclopropyl]methanesulphonamide | C10H12INO2S | CID - PubChem. (n.d.).

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to the Medicinal Chemistry Potential of N-(4-iodophenyl)cyclopropanecarboxamide and its Prospective Derivatives

Abstract

The N-(4-iodophenyl)cyclopropanecarboxamide scaffold represents a confluence of privileged structural motifs in modern medicinal chemistry. This technical guide explores the untapped potential of this core structure and its prospective derivatives as a fertile ground for drug discovery. While direct and extensive literature on this specific scaffold as a lead compound is nascent, this document provides a comprehensive framework for its exploration. We will delve into a robust, proposed synthesis of the core structure, outline strategic avenues for derivatization, and discuss potential biological targets informed by the well-established roles of its constituent chemical functionalities. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to venture into novel chemical spaces.

Introduction: Deconstructing a Privileged Scaffold

The this compound core is a fascinating, yet underexplored, starting point for medicinal chemistry campaigns. Its structure is a deliberate amalgamation of three key components, each contributing unique and valuable properties to a potential drug candidate:

-

The Cyclopropane Ring: This small, strained ring system is a bioisostere for larger, more flexible groups and can enhance metabolic stability, improve target binding potency, and introduce three-dimensionality into a molecule.[1] The conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to increased potency and selectivity.

-

The Amide Linker: A ubiquitous functional group in pharmaceuticals, the amide bond is a stable linker that can participate in crucial hydrogen bonding interactions with biological targets. Its geometry and electronic properties are well-understood, making it a reliable component in rational drug design.

-

The 4-Iodophenyl Moiety: The iodo-substituted phenyl ring is a particularly interesting feature. The iodine atom is a large, lipophilic halogen that can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the iodine atom provides a reactive handle for further chemical modifications, most notably through transition metal-catalyzed cross-coupling reactions, allowing for extensive and diverse derivatization.[2]

This guide will illuminate the path for harnessing the latent potential of this core structure, from its synthesis to its prospective application in targeting diseases of significant unmet medical need.

Synthesis of the Core Scaffold: this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on fundamental principles of organic chemistry, particularly amide bond formation. The most direct approach involves the coupling of 4-iodoaniline with either cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis can be achieved via two primary, high-yielding methods:

-

Method A: Acylation with Cyclopropanecarbonyl Chloride (Schotten-Baumann Conditions)

-

Method B: Amide Coupling with Cyclopropanecarboxylic Acid using a Coupling Agent

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis via Acylation (Method A)

This protocol is based on the well-established Schotten-Baumann reaction, a reliable method for the synthesis of amides from amines and acyl chlorides.

Materials:

-

Cyclopropanecarbonyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et3N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodoaniline (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Protocol 2.2.2: Synthesis via Amide Coupling (Method B)

This method utilizes a peptide coupling reagent to facilitate the amide bond formation between a carboxylic acid and an amine, often under milder conditions than the acyl chloride method.

Materials:

-

Cyclopropanecarboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of 4-iodoaniline (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Workup: Pour the reaction mixture into water and extract with EtOAc (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Derivatization Strategies: Unlocking Chemical Diversity

The this compound scaffold is primed for extensive derivatization, primarily leveraging the reactivity of the 4-iodophenyl group. This allows for the systematic exploration of structure-activity relationships (SAR).

Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the introduction of a wide array of aryl and heteroaryl moieties at the 4-position of the phenyl ring.

Caption: Suzuki-Miyaura cross-coupling for derivatization.

Rationale: This strategy allows for the exploration of how different aromatic systems at the 4-position influence biological activity. Electron-donating and electron-withdrawing groups on the newly introduced ring can be systematically varied to probe electronic effects on target binding.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 4-iodophenyl group and a terminal alkyne.

Rationale: The introduction of a linear and rigid alkynyl linker can probe deeper into a binding pocket and alter the overall geometry of the molecule. The terminal alkyne of the product can also serve as a handle for further modifications, such as click chemistry.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, enabling the introduction of a variety of primary and secondary amines at the 4-position.

Rationale: The introduction of amino groups can significantly alter the polarity and hydrogen bonding potential of the molecule, which can be crucial for improving solubility and target engagement.

Prospective Biological Targets and Medicinal Chemistry Applications

Based on the structural motifs present in the this compound core, several classes of biological targets can be hypothesized as relevant for its derivatives.

Kinase Inhibition

Many clinically successful kinase inhibitors feature an amide-linked aromatic system. The this compound scaffold could serve as a hinge-binding motif, with the cyclopropyl group providing a vector for substitution into the solvent-exposed region of the ATP-binding site. Derivatization via cross-coupling reactions would allow for the exploration of interactions with the ribose pocket and the hydrophobic back pocket of various kinases.

Potential Kinase Targets:

-

Tyrosine Kinases: (e.g., EGFR, VEGFR, c-Met) - Often implicated in cancer.

-

Serine/Threonine Kinases: (e.g., AKT, BRAF, p38) - Involved in cell signaling pathways related to proliferation and inflammation.

Antiproliferative Agents in Oncology

The antiproliferative activity of cyclopropane-containing compounds has been documented.[6] Derivatives of this compound could be evaluated for their cytotoxic effects against a panel of cancer cell lines. The systematic variation of the substituent at the 4-position would be a key strategy in optimizing anticancer potency.

Modulators of Inflammatory Pathways

Amide-containing structures are also found in inhibitors of enzymes involved in inflammatory cascades. For example, inhibitors of phosphodiesterases (PDEs) or certain proteases could potentially be developed from this scaffold.

Structure-Activity Relationship (SAR) Exploration: A Hypothetical Framework

A systematic SAR study would be crucial to optimize the biological activity of any derivatives. Below is a hypothetical table outlining key structural modifications and their anticipated impact.

| Modification Site | Proposed Modification | Rationale for Biological Activity |

| 4-Position of Phenyl Ring | Introduction of small, electron-donating groups (e.g., -CH3, -OCH3) via Suzuki coupling. | To probe for favorable van der Waals interactions and potential hydrogen bond acceptor capabilities. |

| Introduction of electron-withdrawing groups (e.g., -CF3, -CN, -NO2). | To investigate the influence of electronic effects on target binding and to potentially enhance metabolic stability. | |

| Introduction of larger, heterocyclic rings (e.g., pyridine, pyrimidine, indole). | To explore additional hydrogen bonding interactions and to extend the molecule into different regions of the binding site. | |

| Cyclopropane Ring | Introduction of substituents (e.g., methyl, hydroxyl). | To explore steric effects and introduce new hydrogen bonding possibilities. The stereochemistry of these substituents would be critical. |

| Amide Linker | N-methylation of the amide nitrogen. | To remove a hydrogen bond donor and assess its importance in target binding, while potentially increasing cell permeability. |

Conclusion and Future Directions

The this compound scaffold, while not yet a prominent player in published medicinal chemistry literature, holds considerable promise. Its synthesis is feasible through standard and robust chemical transformations. The true potential of this core lies in its amenability to extensive and diverse derivatization, particularly through modern cross-coupling reactions. This allows for a systematic and rational exploration of chemical space in the quest for novel therapeutic agents.

Future research should focus on:

-

Synthesis and Characterization: The first step is the documented synthesis and full characterization of the this compound core.

-

Library Synthesis: Generation of a diverse library of derivatives using the strategies outlined in this guide.

-

Biological Screening: High-throughput screening of the derivative library against a panel of relevant biological targets, such as a kinase panel or various cancer cell lines.

-

Iterative Optimization: Based on the initial screening results, further rounds of synthesis and biological evaluation should be conducted to refine the SAR and develop lead compounds with improved potency, selectivity, and drug-like properties.

This technical guide serves as a foundational blueprint for initiating a medicinal chemistry program centered on this promising and versatile scaffold.

References

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

-

Preparation of 4-iodoaniline. (n.d.). PrepChem.com. [Link]

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). (URL not available)

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

-

4-Iodoaniline. (n.d.). Chem-Impex. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Iodoaniline | 540-37-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Iodophenyl Group in N-(4-iodophenyl)cyclopropanecarboxamide: A Multifaceted Tool in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(4-iodophenyl)cyclopropanecarboxamide scaffold represents a confluence of two structurally significant motifs in medicinal chemistry: a rigid cyclopropane core and a versatile iodophenyl ring. While the cyclopropanecarboxamide portion often serves as a stable, three-dimensional pharmacophore, the iodophenyl group is far from a passive substituent. This technical guide delves into the multifaceted roles of the iodophenyl moiety, dissecting its profound impact on the molecule's physicochemical properties, its capacity for potent and specific molecular interactions through halogen bonding, its influence on pharmacokinetic profiles, and its utility as a synthetic handle for analog development and radiolabeling. For drug development professionals, understanding these distinct contributions is paramount for rationally designing next-generation therapeutics that leverage the unique chemical biology of iodine.

Introduction: Deconstructing the this compound Scaffold

At first glance, this compound is a simple amide derivative. However, its design embodies key principles of modern medicinal chemistry. Cyclopropane-containing molecules are of significant interest as they act as conformationally constrained bioisosteres for other groups, such as carbon-carbon double bonds, improving metabolic stability and offering a unique three-dimensional vector for substituent placement.[1] The amide linkage provides a critical hydrogen bond donor and acceptor site.

The central focus of this guide, however, is the 4-iodophenyl group. The incorporation of a halogen, particularly iodine, onto a phenyl ring is a deliberate strategic choice in drug design. Iodine, being the largest and most polarizable stable halogen, imparts a unique set of properties that go far beyond simple steric bulk.[2] This guide will explore the four primary roles of this group: as a modulator of physicochemical properties, a director of specific intermolecular interactions, a tuner of pharmacokinetic behavior, and a versatile anchor for chemical elaboration.

Physicochemical Impact of the Iodophenyl Group

The substitution of a hydrogen atom with iodine on the phenyl ring dramatically alters the molecule's fundamental physical and chemical characteristics. These changes have direct consequences on how the molecule behaves in a biological system, from solubility to membrane permeability.

Key Physicochemical Alterations:

-

Increased Lipophilicity: Iodine is significantly more lipophilic than hydrogen. This substitution increases the overall lipophilicity (logP) of the molecule, which can enhance its ability to cross lipid bilayers, such as the blood-brain barrier. However, excessive lipophilicity can also lead to issues like poor solubility and non-specific binding.[3]

-

Enhanced Molecular Weight and Size: As the heaviest stable halogen, iodine adds considerable mass and volume (van der Waals radius ~1.98 Å). This increased bulk can be critical for achieving snug-fit binding in a receptor pocket, providing a steric anchor that may be absent in smaller analogs.[4]

-

Modulated Electronic Properties: While halogens are electronegative, the large size and polarizability of iodine allow it to also act as a weak electron-donating group to the aromatic ring through resonance. This electronic modulation can influence the pKa of nearby functional groups and the molecule's overall electrostatic profile.

Data Presentation: Comparative Physicochemical Properties

To illustrate these effects, the following table compares the calculated properties of the parent N-phenylcyclopropanecarboxamide with its halogenated analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |

| N-phenylcyclopropanecarboxamide | C₁₀H₁₁NO | 161.20 | 1.60 |

| N-(4-fluorophenyl)cyclopropanecarboxamide | C₁₀H₁₀FNO | 179.19 | 1.75 |

| N-(4-chlorophenyl)cyclopropanecarboxamide | C₁₀H₁₀ClNO | 195.64 | 2.25 |

| N-(4-bromophenyl)cyclopropanecarboxamide | C₁₀H₁₀BrNO | 240.10 | 2.45 |

| This compound | C₁₀H₁₀INO | 287.10 | 2.85 |

Data calculated using standard cheminformatics software. Values are illustrative.

The Iodophenyl Group as a Key Interaction Motif: The Power of Halogen Bonding

Perhaps the most significant role of the iodophenyl group in the context of molecular recognition is its ability to act as a potent halogen bond (XB) donor . This is a highly directional, non-covalent interaction that has emerged as a crucial tool in rational drug design.[5][6]

A covalently bonded iodine atom exhibits an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, known as a σ-hole , on the outer surface of the iodine atom, directly opposite the C-I covalent bond.[7] This electropositive region can interact favorably with an electron-rich atom (a Lewis base), such as the oxygen of a carbonyl group, the nitrogen of a histidine, or the sulfur of a methionine in a protein's binding site.[7][8]

The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl >> F.[8] Fluorine is generally not considered a halogen bond donor. This makes iodine a premier choice for maximizing this stabilizing interaction, which can significantly contribute to binding affinity and selectivity.[7][9]

Mandatory Visualization: Halogen Bonding Interaction

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating N-(4-iodophenyl)cyclopropanecarboxamide as a Potential Kinase Inhibitor

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for the evaluation of N-(4-iodophenyl)cyclopropanecarboxamide, a compound with structural motifs suggestive of potential kinase inhibitory activity. We will detail a systematic approach encompassing synthesis and characterization, multi-tiered in vitro kinase screening, mechanism of action studies, and cell-based functional assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities targeting the human kinome.

Introduction and Rationale for Investigation

The this compound scaffold presents several features that make it an intriguing candidate for investigation as a kinase inhibitor. The cyclopropyl group can confer conformational rigidity and metabolic stability, while the amide linkage provides a key hydrogen bonding motif present in many known kinase inhibitors. The 4-iodophenyl group offers a site for potential halogen bonding interactions within the kinase active site and serves as a versatile handle for further chemical modification to explore structure-activity relationships (SAR).[1][2] While direct evidence for this specific molecule's activity is not yet established in publicly available literature, the broader class of cyclopropanecarboxamide derivatives has shown promise in targeting kinases.[1] This guide, therefore, outlines a prospective and systematic approach to thoroughly characterize the potential of this compound as a novel kinase inhibitor.

Synthesis and Characterization of this compound

The initial step in evaluating any new chemical entity is its unambiguous synthesis and rigorous characterization to ensure identity and purity.

Synthetic Pathway

A common and efficient method for the synthesis of N-aryl amides is the coupling of a carboxylic acid with an aniline derivative.[3]

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis

-

To a solution of 4-iodoaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyclopropanecarboxylic acid (1.1 eq).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a panel of analytical techniques:

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and atom connectivity. |

| Mass Spectrometry | To verify the molecular weight of the compound. |

| HPLC/UPLC | To determine the purity of the final compound (ideally >95%). |

| FT-IR Spectroscopy | To confirm the presence of key functional groups (e.g., amide C=O, N-H). |

In Vitro Kinase Inhibitor Profiling

A tiered approach is recommended for the initial kinase profiling to efficiently identify potential targets and assess selectivity.

Tier 1: Broad Kinome Screening

The initial screen should assess the compound's activity against a large, representative panel of human kinases at a single, high concentration (e.g., 10 µM). This provides a broad overview of the compound's potential targets and off-targets. Radiometric assays, such as the HotSpot™ platform, are often considered the gold standard for this purpose due to their universality across all kinases.[4]

Caption: A tiered workflow for in vitro kinase inhibitor profiling.

Tier 2: IC₅₀ Determination

For any kinases showing significant inhibition in the Tier 1 screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound across a range of concentrations (typically in a 10-point, semi-log dilution series).

Experimental Protocol: In Vitro Kinase Assay (General)

While specific protocols vary by kinase, a general workflow for an in vitro kinase assay is as follows.[5][6][7]

-

Prepare Reagents:

-

Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and other components to ensure optimal enzyme activity.

-

ATP Solution: Prepared at a concentration relevant to the assay (e.g., at the Kₘ for ATP for that specific kinase). For radiometric assays, this will include [γ-³²P]ATP or [γ-³³P]ATP.[8]

-

Substrate: A peptide or protein substrate specific to the kinase of interest.

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

-

Assay Procedure:

-

In a microplate, add the kinase and the test compound at various concentrations.

-

Incubate for a pre-determined time (e.g., 10-20 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Allow the reaction to proceed for a set time at an optimal temperature (e.g., 30°C).

-

Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

-

-

Detection and Data Analysis:

-

Quantify substrate phosphorylation. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted ATP and measuring radioactivity.[8]

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Mechanism of Action Studies

Understanding how the compound inhibits the kinase is crucial. Key questions to address are whether it is ATP-competitive and if the inhibition is reversible.

ATP Competition Assay

To determine if this compound binds to the ATP-binding site, IC₅₀ values are determined at multiple, fixed ATP concentrations.

-